2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine
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Overview
Description
2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group and a tetrafluoroethoxy group attached to the pyridine ring. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted pyridines
- Pyridine N-oxides
- Piperidine derivatives
Scientific Research Applications
2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-chloro-3-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Comparison: Compared to similar compounds, 2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both chloro and tetrafluoroethoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Properties
CAS No. |
2763755-78-6 |
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Molecular Formula |
C7H4ClF4NO |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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